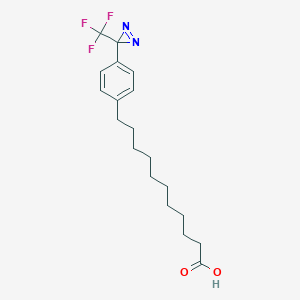

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid

Übersicht

Beschreibung

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl diazirine group, which is a highly reactive photoreactive moiety, making it valuable in various scientific applications, particularly in the field of bioconjugation and photoaffinity labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine precursor, which is then coupled with an appropriate phenyl undecanoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is purified using techniques such as column chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. Safety measures are also crucial due to the reactive nature of the diazirine group .

Analyse Chemischer Reaktionen

Types of Reactions

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid undergoes various chemical reactions, including:

Photoreactions: The diazirine group can be activated by UV light, leading to the formation of highly reactive carbene intermediates.

Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Common Reagents and Conditions

Photoreactions: UV light sources and inert atmospheres are commonly used.

Substitution Reactions: Reagents like halogens or nitrating agents under acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Photoreactions: Carbene intermediates that can form covalent bonds with nearby molecules.

Substitution Reactions: Halogenated or nitrated phenyl derivatives.

Oxidation and Reduction: Corresponding alcohols or oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is widely used in scientific research due to its photoreactive properties. Some key applications include:

Bioconjugation: Used to label biomolecules for studying protein-ligand interactions.

Photoaffinity Labeling: Helps in identifying binding sites of biomolecules.

Chemical Biology: Used in the study of complex biological systems by creating covalent bonds with target molecules upon activation by light.

Wirkmechanismus

The mechanism of action of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid primarily involves the activation of the diazirine group by UV light. This activation leads to the formation of a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions and binding sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-(Trifluoromethyl)diazirinyl)benzoic acid

- 3-(Trifluoromethyl)diazirinyl)phenylacetic acid

- 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)decanoic acid

Uniqueness

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is unique due to its longer alkyl chain, which provides greater flexibility and distance between the reactive diazirine group and the carboxylic acid. This makes it particularly useful in applications where spatial separation is crucial, such as in the study of membrane proteins and large biomolecular complexes.

Biologische Aktivität

11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique trifluoromethyl group and a diazirine moiety, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A long undecanoic acid chain : This hydrophobic tail may influence membrane interactions.

- A diazirine group : Known for its photo-reactivity, allowing covalent bonding with biomolecules upon UV exposure.

- A trifluoromethyl group : This feature can enhance lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Weight | 364.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

| LogP (octanol-water partition coefficient) | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The diazirine moiety allows the compound to form covalent bonds with proteins, potentially altering their function. This reactivity can lead to various biological effects, including modulation of signaling pathways and enzyme activities.

Case Studies and Research Findings

- Antimicrobial Activity : In a study examining the antimicrobial properties of compounds with similar structures, it was found that derivatives of undecanoic acid exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group may enhance this effect by increasing the lipophilicity of the compound, allowing better membrane penetration.

- Anti-inflammatory Effects : Research has indicated that fatty acids can modulate inflammatory pathways. A related compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar anti-inflammatory properties.

- Neuroprotective Potential : Preliminary studies have suggested that compounds containing diazirine groups can influence neuroprotective pathways. For example, one study reported that diazirine-modified fatty acids reduced neuronal apoptosis in models of oxidative stress.

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTCSIXGLCFXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150337 | |

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113274-80-9 | |

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.